molecular formula C7H6FN3 B1446524 6-Fluoro-1-methyl-1,2,3-benzotriazole CAS No. 1445322-54-2

6-Fluoro-1-methyl-1,2,3-benzotriazole

Cat. No.: B1446524
CAS No.: 1445322-54-2
M. Wt: 151.14 g/mol
InChI Key: GHQJAHHLXXZHJD-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1,2,3-benzotriazole is a heterocyclic compound with the molecular formula C7H6FN3 It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 1st position of the benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-methyl-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-fluoroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-methyl-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Fluoro-1-methyl-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Methyl-1,2,3-benzotriazole: Lacks the fluorine atom, resulting in different chemical properties.

    6-Chloro-1-methyl-1,2,3-benzotriazole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity.

    4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.

Uniqueness: 6-Fluoro-1-methyl-1,2,3-benzotriazole is unique due to the presence of the fluorine atom, which significantly influences its chemical behavior and potential applications. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQJAHHLXXZHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291209
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445322-54-2
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 6-fluoro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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